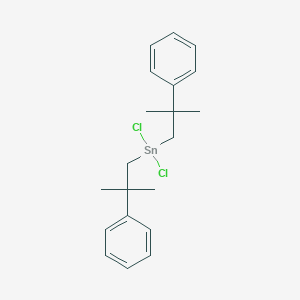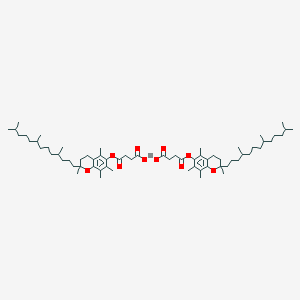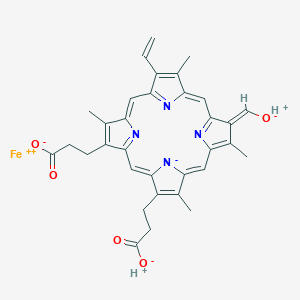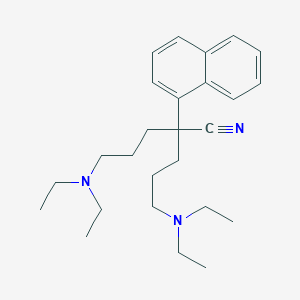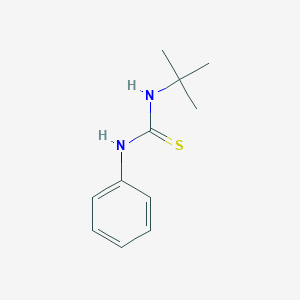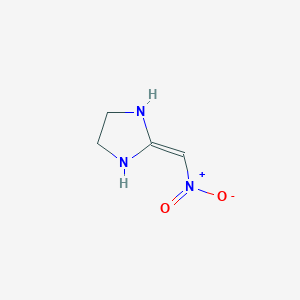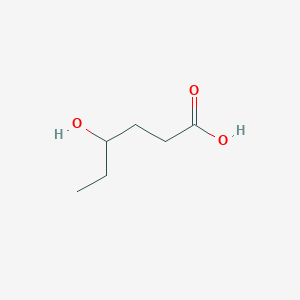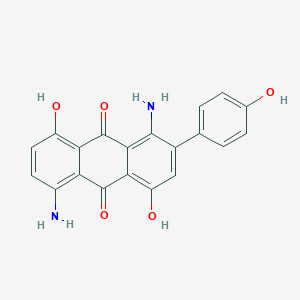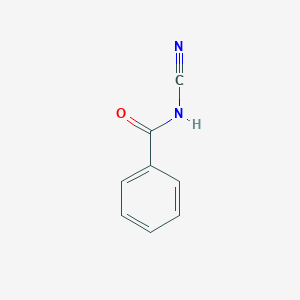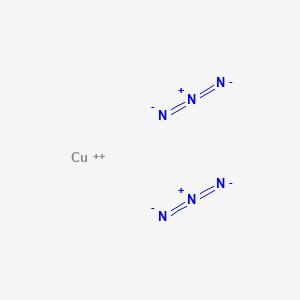
Copper azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper azide is a chemical compound that is used in various scientific research applications. It is a highly explosive compound and is used in the field of explosives and propellants. Copper azide is formed by the reaction between copper sulfate and sodium azide. This compound has been studied extensively due to its potential applications in various fields.
Wirkmechanismus
Copper azide is a highly explosive compound and is sensitive to heat, shock, and friction. The mechanism of action of copper azide involves the release of nitrogen gas upon detonation. The release of nitrogen gas produces a shock wave that can cause damage to surrounding structures.
Biochemische Und Physiologische Effekte
Copper azide is a highly toxic compound and can cause severe health effects upon exposure. It can cause skin irritation, respiratory problems, and eye damage. It can also cause damage to the liver and kidneys upon ingestion.
Vorteile Und Einschränkungen Für Laborexperimente
Copper azide has several advantages as a primary explosive. It is highly sensitive and can be easily detonated with a small amount of energy. It is also highly stable and can be stored for long periods of time without degradation. However, copper azide is highly toxic and can pose a significant health risk to researchers working with it.
List of
Zukünftige Richtungen
1. The use of copper azide as a precursor for the synthesis of copper nanoparticles.
2. The development of safer and more effective primary explosives.
3. The use of copper azide as an antibacterial agent.
4. The study of the toxicological effects of copper azide on the environment.
5. The development of new methods for the synthesis of copper azide.
6. The study of the detonation properties of copper azide.
7. The use of copper azide in the field of nanotechnology for the synthesis of other nanoparticles.
8. The development of new applications for copper azide in the field of medicine.
9. The study of the mechanism of action of copper azide.
10. The development of new methods for the detection and analysis of copper azide.
Synthesemethoden
Copper azide is synthesized by reacting copper sulfate with sodium azide. The reaction takes place in an aqueous solution and produces a precipitate of copper azide. The precipitate is then washed with water and dried to obtain the final product. The reaction can be represented as follows:
CuSO4 + 2NaN3 → Cu(N3)2 + Na2SO4
Wissenschaftliche Forschungsanwendungen
Copper azide has been studied extensively due to its potential applications in various fields. It is used in the field of explosives and propellants as a primary explosive. It is also used in the field of nanotechnology as a precursor for the synthesis of copper nanoparticles. Copper azide has also been studied for its potential use in the field of medicine as an antibacterial agent.
Eigenschaften
CAS-Nummer |
14215-30-6 |
|---|---|
Produktname |
Copper azide |
Molekularformel |
CuN6 |
Molekulargewicht |
147.59 g/mol |
IUPAC-Name |
copper;diazide |
InChI |
InChI=1S/Cu.2N3/c;2*1-3-2/q+2;2*-1 |
InChI-Schlüssel |
SXHYOTRZGGGMEV-UHFFFAOYSA-N |
Isomerische SMILES |
[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Cu+2] |
SMILES |
[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Cu+2] |
Kanonische SMILES |
[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



